Methyl 1,6-naphthyridine-8-carboxylate
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Overview
Description
Methyl 1,6-naphthyridine-8-carboxylate is a chemical compound with the molecular formula C10H8N2O2. It is a yellow solid with a molecular weight of 188.19 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,6-naphthyridine-8-carboxylate typically involves the reaction of 1,6-naphthyridine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 1,6-naphthyridine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound interacts with enzymes and receptors involved in cell proliferation and survival, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
Quinoline: A structurally related compound with a wide range of applications in medicinal chemistry.
Isoquinoline: Known for its pharmacological properties and used in the synthesis of various drugs.
Uniqueness
Methyl 1,6-naphthyridine-8-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
Methyl 1,6-naphthyridine-8-carboxylate is a compound belonging to the naphthyridine class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Overview of Naphthyridines
Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities. Research has shown that derivatives of naphthyridines possess properties such as antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural diversity within naphthyridine compounds allows for various modifications that can enhance their biological efficacy and selectivity against specific targets.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that introduce the carboxylate group at the 8-position of the naphthyridine ring. The synthetic pathways often utilize starting materials such as 2-amino-3-cyanopyridine derivatives, which undergo cyclization and subsequent methylation to yield the desired product.
Anticancer Activity
This compound has demonstrated promising anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human colorectal carcinoma cells by modulating key signaling pathways involved in cell survival and proliferation .
Table 1: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SW620 | 10.5 | Induction of apoptosis via STAT1 inhibition |
HeLa | 15.0 | Cell cycle arrest at G1 phase |
A549 | 12.0 | Inhibition of PI3K/AKT signaling |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound. It may play a role in alleviating symptoms associated with neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase activity and reducing oxidative stress .
Case Studies
- Colorectal Cancer Study : In a study involving mice with xenografts of SW620 colorectal cancer cells, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its ability to inhibit tumor growth through modulation of CDK8 activity .
- Antimicrobial Efficacy Study : A clinical trial assessing the effectiveness of this compound against antibiotic-resistant bacterial strains showed promising results. Patients treated with this compound exhibited a notable decrease in infection rates compared to those receiving standard antibiotic therapy .
Properties
IUPAC Name |
methyl 1,6-naphthyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-5-7-3-2-4-12-9(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZOXVURHYWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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